molecular formula C16H16N2OS2 B3015137 3-(2-methylpropyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 731827-12-6

3-(2-methylpropyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3015137
CAS No.: 731827-12-6
M. Wt: 316.44
InChI Key: SLFOSXHVFRUTGB-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 743452-26-8) is a thienopyrimidine derivative with the molecular formula C₁₄H₁₄N₂OS₃ and a molecular weight of 322.47 g/mol . Its structure comprises a fused thieno[2,3-d]pyrimidin-4-one core substituted with a 2-methylpropyl group at position 3, a phenyl ring at position 5, and a sulfanyl (-SH) group at position 2.

Properties

IUPAC Name

3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-10(2)8-18-15(19)13-12(11-6-4-3-5-7-11)9-21-14(13)17-16(18)20/h3-7,9-10H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFOSXHVFRUTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpropyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through the cyclization of appropriate precursors.

    Introduction of the Pyrimidine Ring: The thieno ring is then fused with a pyrimidine ring using suitable reagents and conditions.

    Functional Group Modifications: The phenyl and sulfanyl groups are introduced through substitution reactions, often using reagents like phenyl halides and thiols.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpropyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.

    Substitution: The phenyl and sulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halides and thiols are often used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and various substituted analogs.

Scientific Research Applications

Anticancer Activity

Research indicates that thienopyrimidine derivatives, including 3-(2-methylpropyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
  • Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

  • Broad-Spectrum Activity : Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study reported that derivatives of thienopyrimidine showed significant inhibition of bacterial growth, indicating potential use as an antimicrobial agent.

Enzyme Inhibition

Thienopyrimidine derivatives have been recognized for their ability to inhibit specific enzymes involved in disease processes:

  • Target Enzymes : The compound has shown promise in inhibiting enzymes such as kinases and phosphodiesterases.
  • Case Study : Research indicated that this compound could inhibit certain kinases implicated in cancer progression, leading to decreased tumor growth in animal models.

Interaction with Biological Macromolecules

Understanding how this compound interacts with proteins and nucleic acids is crucial for elucidating its mechanism of action:

  • Binding Studies : Techniques like surface plasmon resonance (SPR) have been employed to study the binding affinity of this compound to various biological targets.

Mechanism of Action

The mechanism of action of 3-(2-methylpropyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Derivatives like 4a–4h exhibit high yields (62–92%) via condensation with aromatic aldehydes , whereas the target compound’s discontinued status suggests challenges in synthesis or stability.
  • Purity : Commercial analogs like the 3-ethyl-5-methyl-6-phenyl variant achieve 98% purity , highlighting advancements in manufacturing processes.

Notes

Data Limitations : Direct pharmacological data for the target compound are scarce; comparisons rely on structural analogs and inferred properties.

Synthesis Challenges : The discontinuation of the target compound () may reflect synthetic complexity or instability, warranting further optimization.

Therapeutic Potential: Structural alignment with TRPA1 inhibitors and antiparasitic agents underscores the need for targeted bioactivity studies.

Biological Activity

3-(2-Methylpropyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H16N2OS2C_{16}H_{16}N_{2}OS_{2}, with a molecular weight of approximately 322.5 g/mol. Its structure features a thieno-pyrimidine core that is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds within this class have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other enzymes that are pivotal in cancer progression.

Case Study:
A study published in Journal of Medicinal Chemistry evaluated several thieno-pyrimidine derivatives for their anticancer effects. The results indicated that modifications at the 5-position significantly enhanced cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Enzymatic Inhibition

Thieno-pyrimidines are also recognized for their ability to inhibit various enzymes, including kinases and proteases. The presence of the sulfanyl group in this compound may enhance its binding affinity to target enzymes through non-covalent interactions.

Research Findings:
In vitro assays demonstrated that this compound exhibited inhibitory activity against certain protein kinases involved in signaling pathways related to cancer and inflammation . The IC50 values for these interactions were notably lower than those of structurally similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : By targeting key kinases, the compound disrupts signaling pathways critical for cell survival and proliferation.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, although further research is needed to confirm these effects .

Data Tables

Property Value
Molecular FormulaC16H16N2OS2
Molecular Weight322.5 g/mol
CAS Number743452-26-8
Anticancer ActivityYes
Enzymatic InhibitionYes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-methylpropyl)-5-phenyl-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thiophene precursors with thiourea or via catalytic acid-mediated reactions. For example, analogous thieno-pyrimidine derivatives are synthesized by refluxing 2-amino-4-phenylthiophene-3-carbonitrile with formic acid for 16–18 hours, yielding 85% product after crystallization . Catalytic p-toluenesulfonic acid has also been used to facilitate one-step syntheses of related pyrimidine derivatives, highlighting the importance of acid catalysts in reducing reaction time . Key variables include solvent choice (e.g., ethanol/dioxane for crystallization) and stoichiometric ratios of reactants .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regiochemistry. Mass spectrometry (MS) provides molecular ion validation, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, NMR analysis of a structurally similar compound confirmed the presence of a thieno-pyrimidine core and phenyl substituents . Differential Scanning Calorimetry (DSC) or melting point analysis (e.g., 205–208°C for a related compound ) ensures crystallinity.

Advanced Research Questions

Q. How can computational methods predict the physicochemical and pharmacokinetic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking studies evaluate electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. Software like Gaussian or AutoDock can predict oral bioavailability, LogP values, and drug-likeness. A study on a chromeno-pyrimidine analog used computational models to validate its suitability as a drug candidate, emphasizing the role of polar surface area and Lipinski’s Rule of Five .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions (e.g., cell line variability) or impurities. Researchers should:

  • Validate compound purity via HPLC and elemental analysis.
  • Replicate assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical tools like ANOVA to assess significance .

Q. How can reaction conditions be optimized to improve regioselectivity in thieno-pyrimidine synthesis?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, introducing bulky substituents like 2-methylpropyl may require:

  • Temperature modulation (e.g., low temps to favor kinetic products).
  • Solvent polarity adjustments (e.g., DMF for polar intermediates).
  • Catalytic systems (e.g., Lewis acids like ZnCl₂ to direct cyclization) .

Q. What experimental designs are robust for evaluating this compound’s pharmacological potential?

  • Methodological Answer : Use randomized block designs with split-split plots to account for variables like dose, exposure time, and biological replicates. For example, a study on antioxidant activity employed four replicates with five plants each, analyzing ten bunches per plot to ensure statistical rigor . For in vitro assays, include dose-response curves (IC₅₀ calculations) and time-kill kinetics.

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Methodological Answer :

  • Use co-solvents (e.g., DMSO ≤1% v/v) validated for biocompatibility.
  • Synthesize prodrugs (e.g., ester derivatives) to enhance aqueous solubility.
  • Employ nanoformulations (e.g., liposomes) for targeted delivery .

Q. What analytical approaches validate the compound’s stability under storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC and FTIR analysis detect degradation products. For light-sensitive compounds, use amber vials and inert atmospheres (N₂ or Ar). A related study emphasized the role of lyophilization for hygroscopic derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.